molecular formula C15H13Br2NO2 B5205241 3-(3,6-Dibromocarbazol-9-yl)propane-1,2-diol CAS No. 173157-92-1

3-(3,6-Dibromocarbazol-9-yl)propane-1,2-diol

Cat. No.: B5205241
CAS No.: 173157-92-1
M. Wt: 399.08 g/mol
InChI Key: RSYGUDMWFAJTRJ-UHFFFAOYSA-N
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Description

3-(3,6-Dibromocarbazol-9-yl)propane-1,2-diol: is a synthetic organic compound with the molecular formula C15H13Br2NO2 and a molecular weight of 399.08 g/mol . This compound is characterized by the presence of a carbazole moiety substituted with bromine atoms at positions 3 and 6, and a propane-1,2-diol group attached to the nitrogen atom of the carbazole ring. It is primarily used in the synthesis of optoelectronic materials and as a pharmaceutical intermediate .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(3,6-Dibromocarbazol-9-yl)propane-1,2-diol typically involves the bromination of carbazole followed by the attachment of the propane-1,2-diol group. One common method includes:

    Bromination of Carbazole: Carbazole is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as chloroform or carbon tetrachloride.

    Attachment of Propane-1,2-diol: The 3,6-dibromocarbazole is then reacted with an appropriate diol, such as propane-1,2-diol, under basic conditions.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Mechanism of Action

The mechanism of action of 3-(3,6-Dibromocarbazol-9-yl)propane-1,2-diol is primarily related to its ability to interact with biological molecules and materials. The bromine atoms and the carbazole moiety play a crucial role in its reactivity and interaction with molecular targets. The compound can:

Properties

IUPAC Name

3-(3,6-dibromocarbazol-9-yl)propane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Br2NO2/c16-9-1-3-14-12(5-9)13-6-10(17)2-4-15(13)18(14)7-11(20)8-19/h1-6,11,19-20H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYGUDMWFAJTRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(N2CC(CO)O)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384335
Record name 3-(3,6-dibromocarbazol-9-yl)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173157-92-1
Record name 3-(3,6-dibromocarbazol-9-yl)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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